molecular formula C17H16N2O4 B5603729 6,7-DIMETHOXY-3-(4-METHYLPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE

6,7-DIMETHOXY-3-(4-METHYLPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE

Cat. No.: B5603729
M. Wt: 312.32 g/mol
InChI Key: HEOCGFLTKDYEPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,7-DIMETHOXY-3-(4-METHYLPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE is a chemical compound belonging to the quinazoline class. Quinazolines are known for their wide variety of biological activities and pharmacological potential

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-DIMETHOXY-3-(4-METHYLPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE typically involves the cyclization of acetylamino thioacylhydrazone precursors. The reaction conditions often include the use of specific catalysts and solvents to facilitate the cyclization process.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

6,7-DIMETHOXY-3-(4-METHYLPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often include controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.

Scientific Research Applications

    Chemistry: Used as a precursor for synthesizing other quinazoline derivatives.

    Biology: Studied for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Investigated for its pharmacological properties, including potential anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6,7-DIMETHOXY-3-(4-METHYLPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinazoline derivatives, such as:

  • 6,7-DIMETHOXY-3,4-DIHYDROISOQUINOLINE
  • 6,7-DIMETHOXY-2,4-DIHYDROQUINAZOLINE

Uniqueness

What sets 6,7-DIMETHOXY-3-(4-METHYLPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE apart is its unique combination of functional groups and structural features, which contribute to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.

Properties

IUPAC Name

6,7-dimethoxy-3-(4-methylphenyl)-1H-quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4/c1-10-4-6-11(7-5-10)19-16(20)12-8-14(22-2)15(23-3)9-13(12)18-17(19)21/h4-9H,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEOCGFLTKDYEPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=CC(=C(C=C3NC2=O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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